molecular formula C15H14N2O4S B2803828 N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 941871-31-4

N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No. B2803828
CAS RN: 941871-31-4
M. Wt: 318.35
InChI Key: IQIRYQWDEYYMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Molecular Structure Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .


Chemical Reactions Analysis

Thiopropamine, an analogue of amphetamine where the phenyl ring has been replaced by thiophene, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .


Physical And Chemical Properties Analysis

Thiophene was discovered as a contaminant in benzene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Fungicidal Activity

The synthesis and evaluation of N-(thiophen-2-yl) nicotinamide derivatives have revealed promising fungicidal properties. These compounds were designed by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . Notably, compounds 4a and 4f demonstrated excellent fungicidal activity against cucumber downy mildew (CDM), surpassing the efficacy of commercial fungicides such as diflumetorim and flumorph. Compound 4f, in particular, stands out as a potential candidate for further development as a CDM fungicide .

Anti-Inflammatory Potential

While specific studies on this compound’s anti-inflammatory effects are scarce, the presence of the thiophene moiety suggests potential anti-inflammatory activity. Thiophenes have been investigated for their ability to modulate inflammatory pathways, making this compound an interesting candidate for further exploration .

Serotonin Antagonism and Alzheimer’s Disease

Although direct evidence is lacking, the structural features of N-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hint at possible interactions with serotonin receptors. Serotonin antagonists play a crucial role in treating various neurological disorders, including Alzheimer’s disease. Further research could shed light on its potential in this context .

Photovoltaic Applications

Thiophene-based compounds have been extensively studied in organic photovoltaics (OPVs). Their π-conjugated systems allow efficient charge transport, making them suitable for use as electron donors or acceptors in solar cells. Investigating the photovoltaic properties of this compound could reveal its potential in renewable energy applications .

Organic Light-Emitting Diodes (OLEDs)

Thiophenes are also employed in OLEDs due to their excellent electron-transport properties. By incorporating N-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide into OLED devices, researchers could explore its luminescent properties and potential as an emissive material .

Drug Delivery Systems

Given its unique structure, this compound might serve as a building block for designing drug delivery systems. The benzodioxine scaffold could be modified to encapsulate therapeutic agents, enhancing their solubility, stability, and targeted delivery to specific tissues .

Mechanism of Action

Like amphetamine and most of its analogues, thiopropamine most likely is a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain a thiophene nucleus . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-16-14(19)10-4-7-22-15(10)17-13(18)9-2-3-11-12(8-9)21-6-5-20-11/h2-4,7-8H,5-6H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIRYQWDEYYMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.